molecular formula C15H15ClN4O2 B2815312 Ethyl 7-(4-chlorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 329796-03-4

Ethyl 7-(4-chlorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B2815312
CAS No.: 329796-03-4
M. Wt: 318.76
InChI Key: LEVARYGISKRWAM-UHFFFAOYSA-N
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Description

Ethyl 7-(4-chlorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is notable for its potential applications in medicinal chemistry due to its unique structural features, which include a triazole ring fused to a pyrimidine ring. The presence of a chlorophenyl group and an ethyl ester moiety further enhances its chemical properties and potential biological activities.

Properties

IUPAC Name

ethyl 7-(4-chlorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN4O2/c1-3-22-14(21)12-9(2)19-15-17-8-18-20(15)13(12)10-4-6-11(16)7-5-10/h4-8,13H,3H2,1-2H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEVARYGISKRWAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC2=NC=NN2C1C3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-(4-chlorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate typically involves the following steps:

    Formation of the Triazole Ring: The initial step involves the cyclization of appropriate hydrazine derivatives with formamide or its derivatives to form the triazole ring.

    Pyrimidine Ring Construction: The triazole intermediate is then reacted with β-diketones or β-ketoesters under acidic or basic conditions to form the fused triazolopyrimidine structure.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid to yield the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

1

Biological Activity

Ethyl 7-(4-chlorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a compound belonging to the class of [1,2,4]triazolo[1,5-a]pyrimidines. This class of compounds has garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, antibacterial, and antiviral properties. This article delves into the biological activity of this specific compound, supported by data tables and relevant case studies.

  • Molecular Formula : C₁₅H₁₅ClN₄O₂
  • Molecular Weight : 318.76 g/mol
  • CAS Number : 329796-03-4

Structure

The compound features a triazole ring fused with a pyrimidine moiety, which is critical for its biological activity. The presence of the 4-chlorophenyl group and the ethyl ester enhances its solubility and bioavailability.

Anticancer Activity

Recent studies have highlighted the potential of [1,2,4]triazolo[1,5-a]pyrimidine derivatives as anticancer agents. This compound has shown promising results in inhibiting cancer cell proliferation.

Case Study: Inhibition of Cancer Cell Lines

A study evaluated the antiproliferative effects of various triazolo[1,5-a]pyrimidine derivatives against human cancer cell lines MGC-803 (gastric cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer). The compound exhibited significant inhibitory effects on these cell lines:

CompoundCell LineIC50 (μM)
This compoundMGC-8033.91
This compoundHCT-1160.53
This compoundMCF-7Not reported

The compound's mechanism of action involves the inhibition of the ERK signaling pathway which is crucial for cancer cell survival and proliferation. This inhibition leads to decreased phosphorylation levels of key proteins such as ERK1/2 and AKT.

Antimicrobial Activity

In addition to its anticancer properties, this compound also exhibits antimicrobial activity. Triazole derivatives are well-known for their ability to combat bacterial and fungal infections.

Case Study: Antimicrobial Efficacy

A comparative study on various triazole derivatives demonstrated that compounds similar to this compound showed significant activity against common pathogens:

PathogenMinimum Inhibitory Concentration (MIC) μg/mL
Staphylococcus aureus16
Escherichia coli32
Candida albicans8

These results suggest that the compound could be developed further for therapeutic applications in treating infections.

Q & A

Q. What are the common synthetic routes for preparing Ethyl 7-(4-chlorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate?

The compound is typically synthesized via multi-component reactions involving 4-chlorobenzaldehyde, 3-amino-1,2,4-triazole, and ethyl cyanoacetate. A green chemistry approach uses 4,4’-trimethylenedipiperidine (TMDP) as a dual solvent-catalyst in either:

  • A water/ethanol (1:1 v/v) mixture under reflux (yield: ~92%), or
  • A molten state of TMDP at 65°C (yield: ~92%). TMDP enhances reaction efficiency, reduces toxicity, and allows catalyst recovery without activity loss .

Q. Which analytical techniques are used to confirm the molecular structure of this compound?

Structural confirmation relies on:

  • X-ray crystallography : Resolves bond lengths, dihedral angles, and hydrogen bonding patterns (e.g., envelope conformation of the dihydropyrimidine ring) .
  • NMR spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR verify substituent positions and aromatic proton environments .
  • Infrared spectroscopy : Confirms functional groups like ester carbonyls and triazole rings .

Q. What are the primary biological activities associated with this compound?

Triazolopyrimidine derivatives exhibit:

  • Antiviral activity : Inhibition of viral enzymes (e.g., reverse transcriptase) via competitive binding .
  • Anticancer potential : Interaction with cell cycle regulators like cyclin-dependent kinase 2 (CDK2) .
  • Antimicrobial effects : Disruption of bacterial cell wall synthesis or DNA gyrase activity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields and sustainability?

Key strategies include:

  • Solvent selection : Green solvents (water/ethanol) reduce hazardous waste and enable easier workup .
  • Catalyst recyclability : TMDP retains >90% activity after 5 cycles due to thermal stability and non-volatility .
  • Temperature control : Molten TMDP (65°C) avoids solvent use, simplifying purification . Comparative studies show solvent-free methods reduce energy consumption by ~30% .

Q. How do structural modifications (e.g., substituent variations) influence biological activity?

  • 4-Chlorophenyl group : Enhances lipophilicity, improving membrane permeability and target binding .
  • Ethyl ester moiety : Modulates solubility; hydrolysis to carboxylic acid derivatives can alter pharmacokinetics .
  • Methyl group at C5 : Stabilizes the fused triazole-pyrimidine ring, critical for maintaining conformational integrity during target interactions . Analog studies reveal that bromine or fluorine substitutions at the phenyl ring increase antiviral potency by 2–3 fold .

Q. How should researchers address contradictions in reported biological data (e.g., varying IC50_{50}50​ values)?

Discrepancies may arise from:

  • Assay variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or enzyme sources .
  • Solubility limitations : Use of DMSO as a co-solvent can artifactually reduce activity in aqueous assays .
  • Stereochemical factors : Enantiomeric impurities in synthetic batches may skew results; chiral HPLC is recommended for purity validation .

Q. What methodologies are used to study interactions between this compound and biological targets?

  • Molecular docking : Predicts binding modes with proteins (e.g., CDK2) using software like AutoDock Vina .
  • Surface plasmon resonance (SPR) : Quantifies binding kinetics (e.g., KDK_D values) in real time .
  • Enzyme inhibition assays : Measures IC50_{50} via fluorescence-based or colorimetric protocols (e.g., HIV-1 protease inhibition) .

Q. What are the key challenges in scaling up synthesis for preclinical studies?

  • Byproduct formation : Optimize stoichiometry (e.g., 1:1:1 aldehyde/triazole/ester ratio) to minimize side reactions .
  • Purification : Recrystallization from ethanol achieves >95% purity but may require iterative cycles for polar impurities .
  • Thermal sensitivity : Avoid prolonged heating above 70°C to prevent ester group hydrolysis .

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